1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol
CAS No.:
VCID: VC13310444
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
![1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol -](/images/structure/VC13310444.png)
Description |
1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol is a complex organic compound characterized by its unique molecular structure, featuring a phenyl group, a pyridinyl moiety, and an alcohol functional group. This compound belongs to the class of alcohols and can be further classified as a secondary alcohol due to the presence of the hydroxyl group attached to a carbon that is also bonded to two other carbon atoms . Synthesis of 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-olThe synthesis of this compound can be accomplished through several methods. One common approach involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with appropriate amines under controlled conditions such as temperature and catalysts to optimize yield and purity. Synthetic Route
Chemical Reactions Involving 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-olThis compound can undergo various chemical reactions, including:
Biological and Pharmacological ApplicationsCompounds with similar structures to 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol often exhibit significant biological activity, making them candidates for further pharmacological studies. They may interact with biological targets such as enzymes or receptors, modulating biochemical pathways relevant in drug development and enzyme studies. |
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Product Name | 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol |
Molecular Formula | C16H19NO |
Molecular Weight | 241.33 g/mol |
IUPAC Name | 1-phenyl-1-(4-propan-2-ylpyridin-2-yl)ethanol |
Standard InChI | InChI=1S/C16H19NO/c1-12(2)13-9-10-17-15(11-13)16(3,18)14-7-5-4-6-8-14/h4-12,18H,1-3H3 |
Standard InChIKey | YDMFBXUOKANVOV-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=NC=C1)C(C)(C2=CC=CC=C2)O |
Canonical SMILES | CC(C)C1=CC(=NC=C1)C(C)(C2=CC=CC=C2)O |
PubChem Compound | 23938377 |
Last Modified | Jan 05 2024 |
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